The compound is categorized under the broader class of organic compounds known as carbamates, which are esters of carbamic acid. It has gained attention for its potential biological activities and applications in drug design. The specific chemical formula for tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate is C₁₁H₁₄F₂N₂O₂, with a molecular weight of approximately 244.24 g/mol. Its CAS number is 899899-70-8, indicating its unique identity in chemical databases .
The synthesis of tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate typically involves several key steps:
The molecular structure of tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate can be described as follows:
The canonical SMILES representation is CC(C)(C)OC(=O)NC1=C(C=CC=N1)C(F)F, which illustrates the arrangement of atoms within the molecule .
tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate can participate in various chemical reactions:
The mechanism of action for tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate involves its interaction with biological targets:
Research indicates that modifications to the carbamate structure can significantly affect its biological activity, making it a valuable candidate for further investigation in drug design .
Key physical and chemical properties of tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate include:
Property | Value |
---|---|
CAS Number | 899899-70-8 |
Molecular Formula | C₁₁H₁₄F₂N₂O₂ |
Molecular Weight | 244.24 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in various environments and applications .
tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate has several notable applications:
CAS No.: 143545-90-8
CAS No.: 9056-36-4
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8